

Comparative analysis of N8-Acetylspermidine levels in different diseases

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Compound of Interest

Compound Name: N8-Acetylspermidine

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An Objective Comparative Analysis of **N8-Acetylspermidine** Levels Across Various Pathological Conditions

This guide provides a comprehensive comparative analysis of **N8-acetylspermidine** (N8-AcSpd) levels in various diseases, intended for researchers, scientists, and drug development professionals. The information is compiled from recent studies and presented to facilitate an objective understanding of the role of N8-AcSpd in different pathologies.

Introduction to N8-Acetylspermidine

N8-acetylspermidine is a polyamine that plays a crucial role in cellular processes such as cell growth and differentiation. It is formed by the acetylation of spermidine and is typically found in low intracellular concentrations. However, its levels can be significantly altered in various disease states, making it a potential biomarker for diagnosis and prognosis. **N8-acetylspermidine** is deacetylated by histone deacetylase-10 (HDAC10) to yield spermidine, which is essential for cell proliferation and can support tumor growth.[1][2] The excretion of N8-AcSpd from the cell into circulation makes its plasma levels a useful indicator of intracellular polyamine activity.[3][4]

Comparative Data of N8-Acetylspermidine Levels in Different Diseases

The following table summarizes the quantitative data of **N8-acetylspermidine** levels across different diseases as reported in various studies.

Disease	Tissue/Fluid	N8-Acetylspermidine Level (Patient)	N8-Acetylspermidine Level (Control)	Key Findings
Ischemic Cardiomyopathy	Plasma	10.39 nmol/L (median)	8.29 nmol/L (median, in patients with coronary artery disease without ICM)	Higher N8-AcSpd levels are associated with increased mortality in patients with ischemic cardiomyopathy and a greater risk of incident heart failure in those with coronary artery disease. [4] [5]
Parkinson's Disease	Serum	14.7 nM (mean, in rapid progressors)12.3 nM (mean, in slow progressors)	10.9 nM (mean, in healthy controls)	Serum levels of N8-AcSpd are significantly elevated in patients with Parkinson's disease, particularly in those with rapid disease progression, and correlate with disease severity. [6] [7]
Snyder-Robinson Syndrome	Plasma	Significantly elevated	Normal levels	A mutation in the spermine synthase (SMS) gene leads to a

buildup of N8-acetylspermidine, making it a potential plasma biomarker for this rare genetic disorder.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Cancer

Gliomas (rat model)

Tumor Tissue

Increased formation of N8-acetylspermidine

Normal brain tissue

N-ethyl-N-nitrosourea-induced rat gliomas showed stimulated cytosolic spermidine N-acetyltransferase activity, leading to increased N8-acetylspermidine.[\[11\]](#)

Pancreatic Cancer

Tumor Tissue

Detected in tumor tissues

Not specified

N8-acetylspermidine has been identified as a potential cancer-associated fibroblast-specific metabolite and a possible biomarker for early-stage pancreatic cancer.[\[12\]](#)

Colorectal Cancer

Cell lines

Dependent on HDAC10 activity

Not applicable

Extracellular N8-acetylspermidine

can be utilized by cancer cells to support growth, especially under conditions of polyamine depletion. This process is dependent on the enzyme HDAC10, which converts N8-AcSpd back to spermidine.[1][2]

Neuroblastoma	Cell lines	Upregulated HDAC10 expression	Not applicable
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HDAC10, which deacetylates N8-acetylspermidine, is upregulated in advanced-stage neuroblastoma and promotes autophagy, contributing to cancer cell survival. Inhibition of HDAC10 makes cancer cells more susceptible to chemotherapy. [13]

Experimental Protocols

Detailed methodologies for the quantification of **N8-acetylspermidine** are crucial for the reproducibility and comparison of results across different studies.

Sample Collection and Preparation

For plasma and serum analysis, blood samples are typically collected after an overnight fast. The samples are then centrifuged to separate plasma or serum, which is subsequently stored at -80°C until analysis. For tissue samples, the tissue is homogenized and extracted to isolate the metabolites.

Quantification by Mass Spectrometry-Based Metabolomics

A common and highly sensitive method for quantifying **N8-acetylspermidine** is high-resolution metabolomics profiling using mass spectrometry.

- **Extraction:** Metabolites are extracted from plasma, serum, or tissue homogenates using organic solvents like acetonitrile, which may contain a mixture of internal standards for accurate quantification.[\[14\]](#)
- **Chromatographic Separation:** The extracted samples are analyzed using liquid chromatography (LC) to separate the metabolites. A C18 column is often used for this purpose.[\[14\]](#)
- **Mass Spectrometry Detection:** The separated metabolites are then detected by a high-resolution mass spectrometer, such as a Thermo LTQ Velos Orbitrap. Electrospray ionization in the positive ion mode is typically used.[\[14\]](#)
- **Data Analysis:** The data is processed to identify and quantify **N8-acetylspermidine** based on its mass-to-charge ratio (m/z), retention time, and fragmentation pattern, which are compared to an authentic standard.[\[14\]](#)

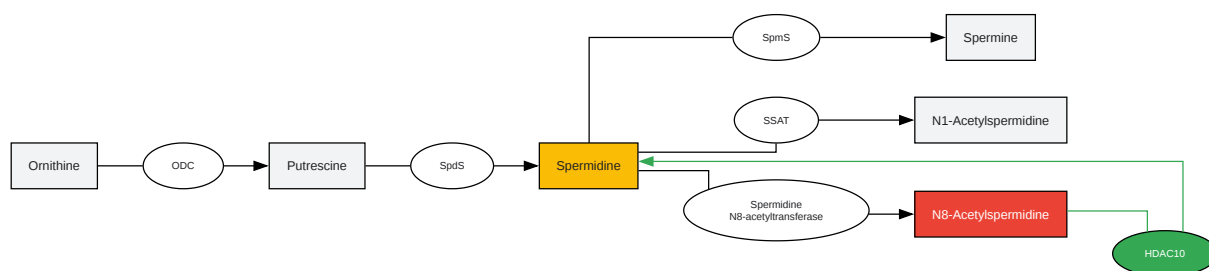
Quantification by HPLC with Dansyl Chloride Derivatization

This method involves derivatizing the polyamines with dansyl chloride to make them fluorescent, allowing for their detection by HPLC with a fluorescence detector.

- **Derivatization:** Samples are incubated with dansyl chloride to label the primary and secondary amine groups of the polyamines.
- **HPLC Separation:** The derivatized polyamines are separated on an HPLC column. An improved HPLC method allows for the partial separation of **N8-acetylspermidine** and N1-acetylspermidine isomers.[15]
- **Fluorescence Detection:** The eluted compounds are detected by a fluorescence detector. The concentration of **N8-acetylspermidine** is determined by comparing its peak area to that of a known standard.

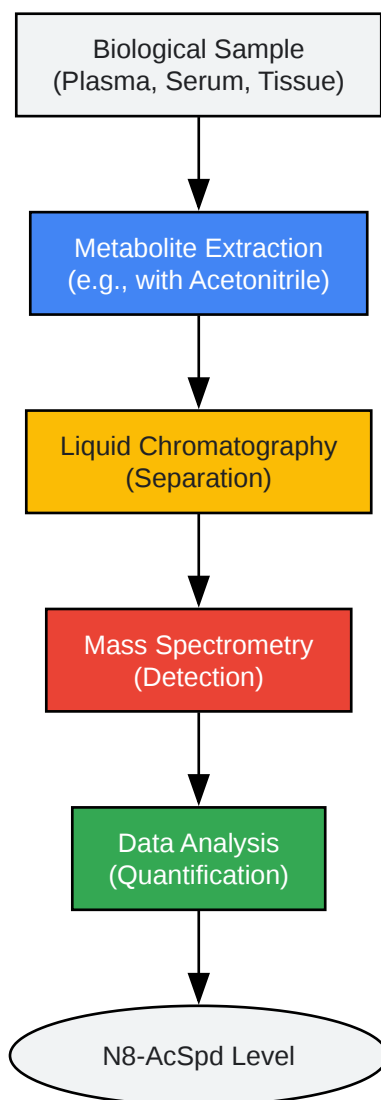
Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to **N8-acetylspermidine**.



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Caption: Polyamine metabolism pathway highlighting the synthesis and degradation of **N8-acetylspermidine**.



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Caption: A typical experimental workflow for the quantification of **N8-acetylspermidine** using LC-MS.

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